PI3Kδ Inhibition Activity: Quantified Cellular Potency of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride demonstrates measurable inhibition of PI3Kδ-mediated AKT phosphorylation in a cellular context, with a quantified IC50 value. This cellular activity provides a benchmark for selecting this compound over structurally related analogs lacking established target engagement data [1].
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation at S473 |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Class-level baseline: PI3Kδ inhibitors typically exhibit cellular IC50 values ranging from low nM to low μM |
| Quantified Difference | 102 nM places compound in moderate cellular potency range for PI3Kδ inhibitors |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay, presence of human serum |
Why This Matters
This cellular activity data enables researchers to select this compound for PI3Kδ-related studies with a known potency benchmark, whereas many structural analogs lack publicly available quantitative activity characterization.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). IC50: 102 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay. View Source
